Cas no 1311317-04-0 (N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride)

N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride is a fluorinated benzamide derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of fluorine atoms enhances its reactivity and binding affinity, particularly in the development of bioactive compounds. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is commonly employed in the synthesis of small-molecule inhibitors, peptidomimetics, and other specialized reagents. Its structural features, including the difluorobenzoyl moiety and ethylamine linker, make it valuable for medicinal chemistry applications, such as targeting enzyme active sites or modulating protein-protein interactions.
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride structure
1311317-04-0 structure
Product name:N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
CAS No:1311317-04-0
MF:C9H11ClF2N2O
MW:236.646248102188
CID:4587763

N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
    • Inchi: 1S/C9H10F2N2O.ClH/c10-6-2-1-3-7(11)8(6)9(14)13-5-4-12;/h1-3H,4-5,12H2,(H,13,14);1H
    • InChI Key: CHJWJRMPZUSSJF-UHFFFAOYSA-N
    • SMILES: C(C1C(=CC=CC=1F)F)(=O)NCCN.Cl

N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01097951-5g
N-(2-Aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0 95%
5g
¥5340.0 2023-04-03
AN HUI ZE SHENG Technology Co., Ltd.
CB000755220-5g
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0 95+%
5g
¥8533.00 2023-09-15
Enamine
EN300-75783-0.1g
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0 95%
0.1g
$96.0 2023-02-12
Enamine
EN300-75783-5.0g
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0 95%
5.0g
$1033.0 2023-02-12
TRC
A617895-50mg
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0
50mg
$ 70.00 2022-06-08
Enamine
EN300-75783-1.0g
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0 95%
1.0g
$355.0 2023-02-12
Enamine
EN300-75783-2.5g
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0 95%
2.5g
$697.0 2023-02-12
TRC
A617895-25mg
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0
25mg
$ 50.00 2022-06-08
Chemenu
CM447018-1g
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0 95%+
1g
$*** 2023-03-29
Aaron
AR01AIIN-5g
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
1311317-04-0 95%
5g
$1446.00 2023-12-16

Additional information on N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride

Comprehensive Overview of N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride (CAS No. 1311317-04-0)

N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride (CAS 1311317-04-0) is a fluorinated benzamide derivative gaining attention in pharmaceutical research and specialty chemical applications. This white to off-white crystalline powder exhibits unique physicochemical properties due to its difluorobenzene core and aminoethyl side chain, making it valuable for drug discovery and biochemical studies. The compound's molecular weight of 224.64 g/mol and hydrochloride salt form enhance its solubility in polar solvents, a critical factor for biological applications.

The synthesis of N-(2-aminoethyl)-2,6-difluorobenzamide HCl typically involves amide coupling between 2,6-difluorobenzoic acid derivatives and ethylenediamine, followed by hydrochloride salt formation. Recent publications highlight improved synthetic routes achieving >95% purity, addressing growing demand from medicinal chemistry researchers. Analytical characterization by HPLC, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry confirms structural integrity, with typical melting points ranging 215-220°C (dec.).

In pharmaceutical applications, this compound serves as a versatile building block for kinase inhibitors and GPCR-targeting drugs. The difluorophenyl moiety contributes to enhanced metabolic stability and membrane permeability, while the primary amine enables further derivatization. Recent patent literature reveals its incorporation in candidates for neurological disorders and inflammatory conditions, aligning with current trends in central nervous system drug development.

The global market for fluorinated pharmaceutical intermediates like 1311317-04-0 is projected to grow at 6.8% CAGR (2023-2030), driven by increased R&D spending and demand for targeted therapies. Major suppliers offer this compound in research quantities (mg to kg scale) with certificates of analysis, responding to frequent search queries about "where to buy N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride" and "CAS 1311317-04-0 suppliers".

Handling requires standard laboratory precautions - use in well-ventilated areas with appropriate PPE. The compound shows good stability when stored at 2-8°C in airtight containers, addressing common storage-related search terms. While not classified as hazardous under GHS, material safety data sheets recommend avoiding inhalation and direct contact, consistent with general handling practices for fine chemicals.

Analytical method development for N-(2-aminoethyl)-2,6-difluorobenzamide HCl has advanced significantly, with recent publications describing robust UPLC methods achieving 0.1% detection limits. These methods facilitate quality control in pharmaceutical manufacturing, particularly for researchers investigating "purity analysis of fluorinated benzamides". The compound's UV chromophore (λmax ~260 nm) enables sensitive detection in biological matrices.

Emerging applications include its use as a scaffold in proteolysis targeting chimeras (PROTACs) and covalent inhibitors, reflecting current drug discovery trends. The difluorobenzene unit participates in arene-fluorine interactions with protein targets, while the ethylenediamine linker provides spacing for bifunctional molecules. These characteristics address frequent search queries about "fluorinated linkers for drug design" and "multifunctional pharmaceutical intermediates".

Regulatory status varies by region, with most countries permitting research use without special licenses. However, researchers should verify local regulations, particularly for "export controls on fluorinated compounds". The substance is not currently listed in major pharmacopeias but appears in several investigational drug applications, indicating growing pharmaceutical relevance.

Environmental fate studies suggest moderate biodegradability (OECD 301B), with no significant bioaccumulation potential. Waste disposal should follow institutional guidelines for nitrogen-containing organic compounds, addressing environmental safety concerns frequently raised in scientific forums. The hydrochloride salt form reduces volatility compared to free base alternatives.

Future research directions may explore its potential in PET radiotracer development (via fluorine-18 labeling) and as a fragment in DNA-encoded libraries. These applications align with growing interest in "fluorine in diagnostic imaging" and "high-throughput screening technologies", as evidenced by search trend analyses in chemical databases.

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